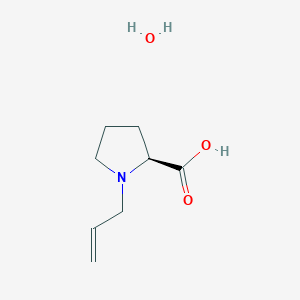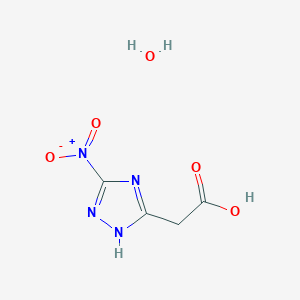![molecular formula C8H16ClN B7971625 3-Azabicyclo[3.3.1]nonane hydrochloride, AldrichCPR](/img/structure/B7971625.png)
3-Azabicyclo[3.3.1]nonane hydrochloride, AldrichCPR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azabicyclo[3.3.1]nonane hydrochloride, also known as AldrichCPR, is a bicyclic amine compound with the molecular formula C8H16NCl. This compound is known for its unique structural motif, which includes a nitrogen atom incorporated into a bicyclic framework. It is commonly used in organic synthesis and medicinal chemistry due to its structural complexity and potential biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3-Azabicyclo[3.3.1]nonane hydrochloride involves a tandem Mannich reaction. This method utilizes aromatic ketones, paraformaldehyde, and dimethylamine as starting materials. The reaction proceeds through a one-pot process, resulting in the formation of the desired bicyclic scaffold in good yields (up to 83%) . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the Mannich annulation.
Industrial Production Methods
While specific industrial production methods for 3-Azabicyclo[3.3.1]nonane hydrochloride are not widely documented, the compound can be synthesized on a larger scale using the aforementioned tandem Mannich reaction. The scalability of this method makes it suitable for industrial applications, provided that the reaction conditions are optimized for larger batch sizes.
Analyse Des Réactions Chimiques
Types of Reactions
3-Azabicyclo[3.3.1]nonane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The nitrogen atom in the bicyclic framework can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted bicyclic amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Azabicyclo[3.3.1]nonane hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the construction of complex molecular architectures.
Biology: The compound’s unique structure makes it a valuable tool for studying biological systems and interactions.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Azabicyclo[3.3.1]nonane hydrochloride involves its interaction with molecular targets through its nitrogen atom. The bicyclic framework allows for specific binding interactions with enzymes, receptors, or other biological molecules. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azabicyclo[3.3.1]nonane-2,4-dione: This compound shares a similar bicyclic structure but includes additional carbonyl groups, which can alter its reactivity and applications.
Indole-fused azabicyclo[3.3.1]nonane: This compound incorporates an indole moiety, making it structurally more complex and potentially more biologically active.
Uniqueness
3-Azabicyclo[3.3.1]nonane hydrochloride is unique due to its relatively simple yet versatile bicyclic structure. This simplicity allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
(1R,5S)-3-azabicyclo[3.3.1]nonane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-7-4-8(3-1)6-9-5-7;/h7-9H,1-6H2;1H/t7-,8+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJSMOVYIWFUDV-KVZVIFLMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H](C1)CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Imidazo[1,2-a]pyrimidin-2-ylmethyl)amine dihydrochloride hydrate](/img/structure/B7971593.png)



![(Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate](/img/structure/B7971627.png)





![2-{[3-(2,4-Dichlorophenoxy)propyl]amino}ethanol hydrochloride](/img/structure/B7971662.png)
